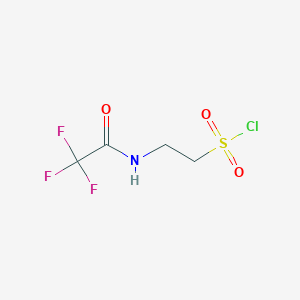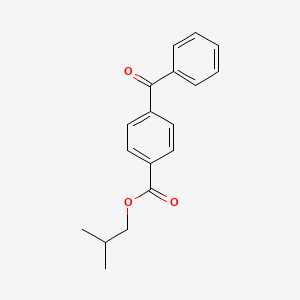![molecular formula C8H22NPSi B14473993 1-[2-(Dimethylphosphanyl)ethyl]-N,N,1,1-tetramethylsilanamine CAS No. 65200-07-9](/img/structure/B14473993.png)
1-[2-(Dimethylphosphanyl)ethyl]-N,N,1,1-tetramethylsilanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Dimethylphosphanyl)ethyl]-N,N,1,1-tetramethylsilanamine is a chemical compound known for its unique structure and properties. It is a colorless, air-sensitive liquid that is soluble in organic solvents. This compound is used in various scientific research applications due to its ability to act as a ligand in coordination chemistry.
Vorbereitungsmethoden
The synthesis of 1-[2-(Dimethylphosphanyl)ethyl]-N,N,1,1-tetramethylsilanamine involves several steps. One common method is the reaction of methylmagnesium iodide with 1,2-bis(dichlorophosphino)ethane. The reaction proceeds as follows: [ \text{Cl}_2\text{PCH}_2\text{CH}_2\text{PCl}_2 + 4 \text{MeMgI} \rightarrow \text{Me}_2\text{PCH}_2\text{CH}_2\text{PMe}_2 + 4 \text{MgICl} ] Alternatively, it can be generated by alkylation of sodium dimethylphosphide. Industrial production methods may vary, but they typically involve similar reaction conditions and reagents .
Analyse Chemischer Reaktionen
1-[2-(Dimethylphosphanyl)ethyl]-N,N,1,1-tetramethylsilanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the phosphanyl group is replaced by other functional groups. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts.
Wissenschaftliche Forschungsanwendungen
1-[2-(Dimethylphosphanyl)ethyl]-N,N,1,1-tetramethylsilanamine is widely used in scientific research, including:
Chemistry: It acts as a ligand in coordination chemistry, forming complexes with various metals.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of advanced materials and catalysts for industrial processes.
Wirkmechanismus
The mechanism of action of 1-[2-(Dimethylphosphanyl)ethyl]-N,N,1,1-tetramethylsilanamine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic processes, influencing reaction pathways and outcomes. The molecular targets and pathways involved depend on the specific application and the metal ions used .
Vergleich Mit ähnlichen Verbindungen
1-[2-(Dimethylphosphanyl)ethyl]-N,N,1,1-tetramethylsilanamine can be compared with similar compounds such as:
1,2-Bis(dimethylphosphino)ethane: A diphosphine ligand with similar coordination properties but different structural features.
Bis(dicyclohexylphosphino)ethane: A bulkier analogue that is also a solid.
1,2-Bis(dimethylphosphino)benzene: A more rigid analogue.
Tetramethylethylenediamine: The diamine analogue of the compound.
These comparisons highlight the uniqueness of this compound in terms of its structure, stability, and reactivity.
Eigenschaften
CAS-Nummer |
65200-07-9 |
|---|---|
Molekularformel |
C8H22NPSi |
Molekulargewicht |
191.33 g/mol |
IUPAC-Name |
N-[2-dimethylphosphanylethyl(dimethyl)silyl]-N-methylmethanamine |
InChI |
InChI=1S/C8H22NPSi/c1-9(2)11(5,6)8-7-10(3)4/h7-8H2,1-6H3 |
InChI-Schlüssel |
WVJFPYUWRIOVOI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)[Si](C)(C)CCP(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


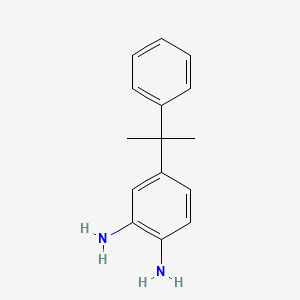


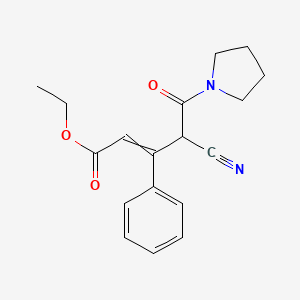
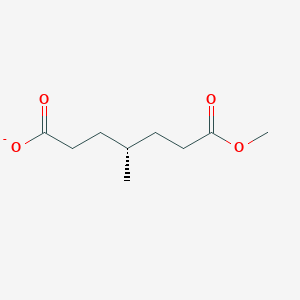
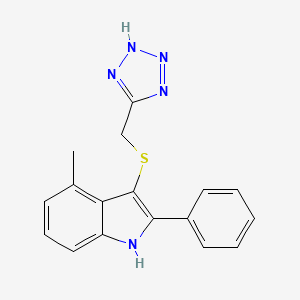
![2-Methyl-4-[2-(pyrimidin-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14473944.png)
![[(1E)-buta-1,3-dienyl]azanium;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B14473955.png)
![N-Phenyl-N'-{2-[(phenylcarbamothioyl)amino]ethyl}urea](/img/structure/B14473958.png)
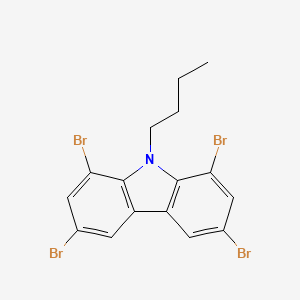
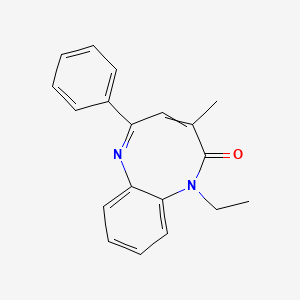
![8,9-Dimethyl-2-azaspiro[5.5]undeca-1,8-diene](/img/structure/B14473983.png)
